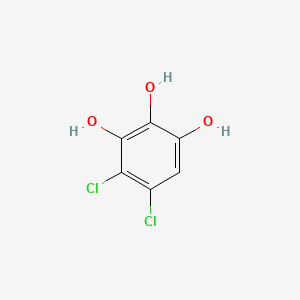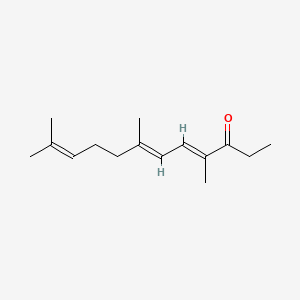
4,6,10-Dodecatrien-3-one, 4,7,11-trimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6,10-Dodecatrien-3-one, 4,7,11-trimethyl- is a complex organic compound belonging to the class of sesquiterpenes. This compound is characterized by its unique structure and has been studied for its various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,6,10-Dodecatrien-3-one, 4,7,11-trimethyl- typically involves multiple steps, starting with the base molecule of dodecatriene. The process may include selective hydrogenation, oxidation, and other chemical reactions to introduce the necessary functional groups and achieve the desired molecular structure.
Industrial Production Methods: In an industrial setting, the production of this compound is carried out using advanced chemical engineering techniques. Large-scale reactors and controlled environments are used to ensure the purity and consistency of the compound. The process may involve the use of catalysts and specific reaction conditions to optimize yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Substitution reactions often involve halogenation using reagents like bromine (Br₂) or chlorine (Cl₂).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or alkenes.
Substitution: Generation of halogenated derivatives.
Aplicaciones Científicas De Investigación
4,6,10-Dodecatrien-3-one, 4,7,11-trimethyl- has been extensively studied for its applications in various fields:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of fragrances, flavors, and other chemical products.
Mecanismo De Acción
4,6,10-Dodecatrien-3-one, 4,7,11-trimethyl- is similar to other sesquiterpenes such as nerolidol and farnesol. it has unique structural features that distinguish it from these compounds. For example, the presence of specific functional groups and the arrangement of double bonds contribute to its distinct properties and applications.
Comparación Con Compuestos Similares
Nerolidol
Farnesol
Caryophyllene
Humulene
Propiedades
Número CAS |
92860-01-0 |
|---|---|
Fórmula molecular |
C15H24O |
Peso molecular |
220.35 g/mol |
Nombre IUPAC |
(4E,6E)-4,7,11-trimethyldodeca-4,6,10-trien-3-one |
InChI |
InChI=1S/C15H24O/c1-6-15(16)14(5)11-10-13(4)9-7-8-12(2)3/h8,10-11H,6-7,9H2,1-5H3/b13-10+,14-11+ |
Clave InChI |
IOOAAQDGILGZAW-IFQMDVHZSA-N |
SMILES isomérico |
CCC(=O)/C(=C/C=C(\C)/CCC=C(C)C)/C |
SMILES canónico |
CCC(=O)C(=CC=C(C)CCC=C(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


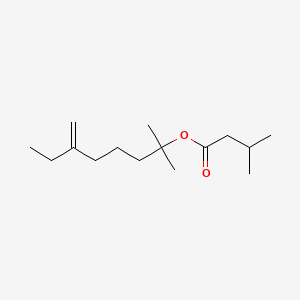
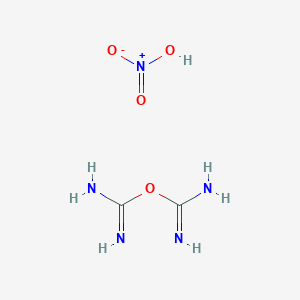
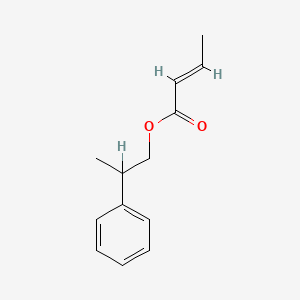

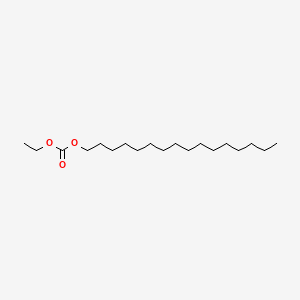
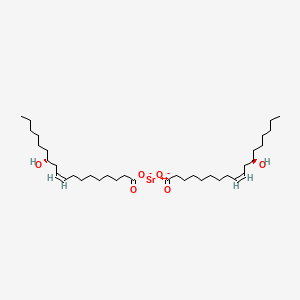
![3-Benzyl-6-methyl-3,4-dihydro-2h-pyrimido[4,5-e][1,3]oxazin-8(5h)-one](/img/structure/B15176777.png)

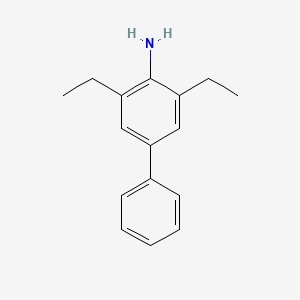
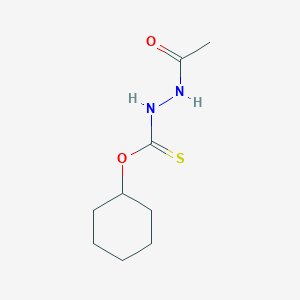
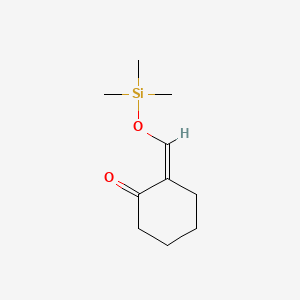
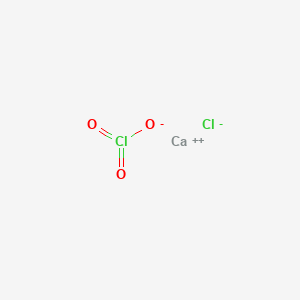
![iron(2+);4-methyl-7-[3,8,12-trimethyl-7-[1-(2-methyl-3-oxopentyl)sulfanylethyl]-13,17-bis(3-oxobutyl)porphyrin-22,24-diid-2-yl]octan-3-one](/img/structure/B15176842.png)
